molecular formula C14H14N2O3 B2370377 N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide CAS No. 292180-96-2

N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B2370377
CAS No.: 292180-96-2
M. Wt: 258.277
InChI Key: ANFGHFPZMUXRCZ-XNTDXEJSSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized by the condensation reaction between 4-ethoxybenzaldehyde and furan-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the development of sensors and chemosensors for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is facilitated by the presence of the azomethine group (C=N) and the hydrazide moiety, which can coordinate with metal ions. The compound’s biological activity is attributed to its interaction with cellular targets, potentially inhibiting enzyme activity or disrupting microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The furan ring also contributes to its distinct properties compared to other Schiff bases with different aromatic systems.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFGHFPZMUXRCZ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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